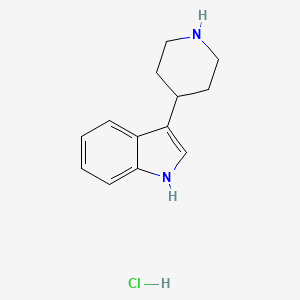

3-(Piperidin-4-yl)-1H-indole hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10;/h1-4,9-10,14-15H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGZMMNZWGMAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 3 Piperidin 4 Yl 1h Indole Hydrochloride

Established Synthetic Routes to the 3-(Piperidin-4-yl)-1H-Indole Core

The construction of the 3-(piperidin-4-yl)-1H-indole scaffold can be achieved through several strategic synthetic pathways. These routes typically involve the initial formation of the indole (B1671886) nucleus followed by the introduction or formation of the piperidine (B6355638) ring, or a convergent approach where a precursor already containing a nitrogenous ring is used to construct the indole structure.

The selection of appropriate starting materials is fundamental to the successful synthesis of the target compound. Common precursors include:

Indole: The pre-formed indole core can serve as a direct starting point for the introduction of the piperidinyl moiety at the C3 position.

4-Piperidone (B1582916): This ketone is a crucial building block for constructing the piperidine ring. It can be reacted with indole in a condensation reaction. researchgate.net

Phenylhydrazine (B124118) and its derivatives: These are classic starting materials for the Fischer indole synthesis, a robust method for creating the indole ring system. evitachem.commdpi.comnih.gov

Ketones or Aldehydes: In conjunction with phenylhydrazines, these carbonyl compounds are essential for the Fischer indole synthesis. mdpi.comnih.gov For the synthesis of the specific target molecule, a piperidine-containing ketone would be a logical, albeit complex, starting material.

Racemic 3-(piperidin-3-yl)-1H-indole derivatives: For the synthesis of specific stereoisomers, enantiomerically pure or racemic mixtures of piperidinyl indoles can be used as advanced precursors. nih.gov

A table of key precursors is provided below:

| Precursor Name | Chemical Structure | Role in Synthesis |

| Indole | C8H7N | Starting material for C3-functionalization |

| 4-Piperidone | C5H9NO | Building block for the piperidine ring |

| Phenylhydrazine | C6H8N2 | Key component for Fischer indole synthesis |

The synthesis of 3-(piperidin-4-yl)-1H-indole is inherently a multi-step process. One of the well-documented sequences involves the following key transformations:

Condensation Reaction: The synthesis can be initiated by a condensation reaction between indole and 4-piperidone. researchgate.net This reaction typically occurs under acidic or basic conditions and results in the formation of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Fischer Indole Synthesis: A more classical approach is the Fischer indole synthesis. mdpi.com This involves the reaction of a phenylhydrazine with a suitable ketone (in this case, a protected 4-piperidone derivative) to form a phenylhydrazone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular rearrangement ( prepchem.comprepchem.com-sigmatropic rearrangement) to form the indole ring. mdpi.com

Vielsmeier-Haack Reaction: An alternative pathway to functionalize the indole ring at the C3 position starts with a Vielsmeier-Haack reaction on indole using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). mdpi.com This yields 1H-indole-3-carbaldehyde, which can be further elaborated. mdpi.com

N-Alkylation: In syntheses aiming for specific derivatives, N-alkylation of the piperidine nitrogen is a common step. nih.gov

Salt Formation: The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of 3-(piperidin-4-yl)-1H-indole with hydrochloric acid. evitachem.com

Hydrogenation and cyclization are pivotal steps in the synthesis of 3-(piperidin-4-yl)-1H-indole.

Cyclization: The Fischer indole synthesis is a prime example of a cyclization reaction used to construct the indole core. mdpi.comnih.gov The reaction proceeds through a cyclic aminoacetal (or aminal) intermediate, which, under acidic conditions, eliminates ammonia (B1221849) to yield the aromatic indole ring. mdpi.com

Catalytic Hydrogenation: Following the condensation of indole with 4-piperidone to form 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a catalytic hydrogenation step is employed to reduce the double bond within the tetrahydropyridine (B1245486) ring, yielding the saturated piperidine ring of the final product. researchgate.net This transformation is crucial for obtaining the desired piperidinyl moiety. Hydrogenation is also utilized in other contexts, such as the removal of chiral auxiliaries during the synthesis of enantiomerically pure derivatives. nih.gov

Optimization of Synthetic Pathways for Research Scale Production

For research purposes, optimizing synthetic pathways to improve efficiency, yield, and purity is paramount.

The choice of catalyst and the fine-tuning of reaction conditions are critical for the successful synthesis of 3-(piperidin-4-yl)-1H-indole.

Acid Catalysis in Fischer Indole Synthesis: The Fischer indole synthesis is highly dependent on the choice of acid catalyst. Both Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., boron trifluoride, zinc chloride) have been successfully employed. mdpi.com The selection of the appropriate acid can significantly impact the reaction rate and yield.

Hydrogenation Catalysts: For the hydrogenation of the tetrahydropyridine intermediate, palladium on carbon (Pd/C) is a commonly used and effective catalyst. nih.govprepchem.com The catalyst loading (e.g., 10% Pd/C) and reaction conditions, such as temperature (e.g., 40 °C), are important parameters to optimize. prepchem.com Other catalysts, including platinum on carbon (Pt/C) and Raney nickel, are also options, with their selection depending on the specific substrate and desired selectivity. rsc.org

Flow Hydrogenation: For scaling up production, continuous flow hydrogenation offers advantages in terms of safety, efficiency, and control over reaction parameters like hydrogen pressure, temperature, and flow rate. rsc.org

The table below summarizes various catalysts and their applications in relevant synthetic steps.

| Catalyst | Reaction Type | Application |

| Brønsted Acids (HCl, H2SO4) | Fischer Indole Synthesis | Cyclization |

| Lewis Acids (BF3, ZnCl2) | Fischer Indole Synthesis | Cyclization |

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of tetrahydropyridine ring |

| Platinum on Carbon (Pt/C) | Hydrogenation | Alternative for reduction |

| Raney Nickel | Hydrogenation | Alternative for reduction |

Maximizing the yield of each synthetic step is a key focus of optimization.

Control of Reaction Parameters: Careful control of temperature, reaction time, and solvent choice is crucial for optimizing the yield and purity of the product in each step of the synthesis. evitachem.com

Catalyst Screening: A systematic screening of different catalysts and catalyst loadings can identify the most efficient system for a particular transformation, leading to higher yields.

By carefully selecting precursors, employing robust reaction sequences, and optimizing catalysts and conditions, the synthesis of 3-(piperidin-4-yl)-1H-indole hydrochloride can be achieved efficiently for research and development purposes.

Regioselectivity and Stereoselective Synthesis Approaches for Chiral Derivatives

The synthesis of chiral derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold necessitates precise control over stereochemistry, a challenge often addressed through the use of chiral auxiliaries. While literature directly detailing the stereoselective synthesis of the 4-yl isomer is specific, analogous methods for related isomers, such as 3-(piperidin-3-yl)-1H-indole, provide a clear framework for achieving enantiomeric purity. nih.gov

A prominent strategy involves the N-alkylation of the piperidine nitrogen with an enantiomerically pure chiral reagent. This reaction creates a mixture of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated using standard chromatographic techniques. nih.govsmolecule.com For instance, racemic derivatives of 3-(piperidin-3-yl)-1H-indole have been successfully resolved by N-alkylation with chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide or (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester. nih.govsmolecule.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724), with a mild base like potassium carbonate, to facilitate the nucleophilic substitution. nih.gov

Once the diastereomers are separated, typically by semi-preparative High-Performance Liquid Chromatography (HPLC) or column chromatography, the chiral auxiliary is cleaved to yield the pure enantiomers of the piperidine-substituted indole. nih.govsmolecule.com A common method for cleaving the auxiliary is catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This process removes the chiral group from the piperidine nitrogen, yielding the desired (R) or (S) enantiomer. nih.gov The efficiency of diastereomer formation can be influenced by the specific chiral auxiliary and reaction conditions used, with diastereomeric ratios of up to 53.4:46.6 being reported in related syntheses. smolecule.com

Alternative approaches for generating chiral piperidines involve the asymmetric hydrogenation of pyridine (B92270) precursors using chiral catalysts or biocatalytic methods employing enzymes like oxidases and reductases. researchgate.netacs.orgnih.gov These methods can establish the desired stereocenters early in the synthetic route, providing access to a variety of enantioenriched substituted piperidines that can then be coupled to the indole moiety. acs.org

Derivatization Strategies of the 3-(Piperidin-4-yl)-1H-Indole Scaffold

The 3-(piperidin-4-yl)-1H-indole core structure presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization can be targeted at the indole nitrogen, the indole ring system, and the piperidine ring and its nitrogen atom.

Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: This transformation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. Strong bases like sodium hydride (NaH) are effective for deprotonation. youtube.com Milder conditions using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) are also widely employed. researchgate.net The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide) to more complex electrophiles. smolecule.comyoutube.com The inertness of the indole nitrogen can sometimes pose a challenge, but various methods, including copper-catalyzed cross-coupling reactions, have been developed to overcome this. researchgate.net

N-Acylation: While acylation of indoles can sometimes occur at the C-3 position, selective N-acylation is achievable under specific conditions. beilstein-journals.orgmdpi.com The use of thioesters as a stable acyl source in the presence of cesium carbonate (Cs2CO3) in a high-boiling solvent like xylene has been shown to be effective for the chemoselective N-acylation of indoles. beilstein-journals.orgnih.gov This method avoids the use of more reactive and less stable acyl chlorides. nih.gov Direct N-acylation with carboxylic acids has also been developed, employing activating systems to facilitate the reaction. researchgate.net

Substituent Variations on the Indole Ring System (e.g., C-5, C-6, C-7)

Introducing substituents onto the benzene (B151609) portion of the indole nucleus (positions C-4 through C-7) is a key strategy for modulating the electronic and lipophilic properties of the molecule.

Functionalization at these positions generally requires starting with a pre-substituted indole or phenylhydrazine precursor before the indole ring is formed via methods like the Fischer indole synthesis. chim.itmdpi.com For example, 5-fluoro- and 5-methoxy-3-(piperidin-3-yl)-1H-indole have been synthesized from the corresponding substituted phenylhydrazines. nih.gov Direct C-H functionalization of the less reactive benzenoid C-H bonds is synthetically challenging but can be achieved using directing group strategies and transition-metal catalysis. chim.it

Chemical Functionalization of the Piperidine Nitrogen (N-1')

The secondary amine of the piperidine ring is a highly versatile handle for derivatization, readily undergoing alkylation, acylation, and other modifications.

N-Acylation: The piperidine nitrogen can be acylated to form amides using various reagents, including acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. A series of 3-(piperidin-4-yl)-1H-indoles have been derivatized by acylation with various carboxylic acids, including nicotinic acid, to explore their biological activity. nih.gov For example, the compound (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a known derivative. nih.gov Another example includes acylation with 1-indanecarboxylic acid. nih.gov

N-Alkylation: Alkylation of the piperidine nitrogen can be performed using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net As discussed in section 2.2.3, this reaction is a key step in the stereoselective synthesis of chiral derivatives when a chiral alkylating agent is used. nih.gov

The table below summarizes common conditions for derivatizing the piperidine nitrogen.

| Reaction Type | Reagent | Base | Solvent | Temperature | Reference(s) |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ | DMF | Room Temp | researchgate.net |

| N-Alkylation (Chiral) | (S)-II Chiral Reagent | K₂CO₃ | Acetonitrile | 45 °C | nih.gov |

| N-Acylation | Carboxylic Acid/Coupling Agent | DIPEA | DMF/DCM | Room Temp | nih.gov |

Table 1: Representative Conditions for Piperidine Nitrogen Functionalization

Substitutions on the Piperidine Ring (e.g., C-2, C-3, C-4)

Introducing additional substituents directly onto the pre-formed piperidine ring of the 3-(piperidin-4-yl)-1H-indole scaffold is synthetically complex. Therefore, substituted piperidine analogs are more commonly synthesized by constructing the desired polysubstituted piperidine ring first, followed by its attachment to the indole moiety. ajchem-a.com

Numerous methods exist for the synthesis of highly substituted piperidines, including:

Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridine precursors is a fundamental and widely used method to produce the corresponding piperidines. nih.gov This can be achieved with transition metal catalysts, sometimes under harsh conditions, but modern methods allow for high stereoselectivity. nih.gov

Cyclization Reactions: Intramolecular cyclization of functionalized acyclic amines is another powerful strategy. nih.govwhiterose.ac.uk For example, the reductive amination of ω-amino fatty acids or the cyclization of amino-alkenes can lead to the formation of the piperidine ring. nih.gov

Diastereoselective and Enantioselective Methods: Advanced synthetic strategies can produce polysubstituted piperidines with excellent control over stereochemistry. These include intramolecular reductive cyclization of diketones and rhodium-catalyzed asymmetric hydrogenation. ajchem-a.comrsc.org

These pre-formed, substituted piperidine fragments can then be incorporated into the final molecule, for instance, through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

Analytical Characterization Techniques in Compound Verification

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural verification and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation. nih.gov 1H NMR spectra confirm the presence of the indole and piperidine protons, with characteristic shifts for the aromatic, vinyl, and aliphatic regions. rsc.org 13C NMR provides information on the carbon skeleton of the molecule. rsc.org For chiral derivatives, NMR is crucial for distinguishing between diastereomers, as the different spatial arrangements lead to noticeable differences in the chemical shifts (δ) of specific protons and carbons, particularly those on the piperidine ring (e.g., C-2 and C-6). nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to determine the exact mass of the molecule and confirm its elemental composition. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can provide additional structural information. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the synthesized compounds. mdpi.com For chiral molecules, specialized chiral HPLC columns are used to separate enantiomers and determine the enantiomeric excess (ee) or to separate diastereomers. nih.gov

Other Techniques:

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H and C=O stretches. rsc.org

Optical Rotation: For chiral compounds, a polarimeter is used to measure the specific rotation ([α]D), which is a characteristic physical property of an enantiomer. nih.gov

Melting Point: The melting point is a useful indicator of purity for solid compounds. rsc.org

X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to determine the exact three-dimensional structure and absolute configuration of a molecule. nih.govmdpi.com

The table below shows example analytical data for a related derivative, highlighting the type of information obtained.

| Technique | Compound | Observation | Reference |

| ¹H NMR | 3-(Phenyl(piperidin-1-yl)methyl)-1H-indole | δ 8.94 (br, s, 1H, indole NH), 7.73 (d, 1H), 7.03-7.31(m, 4H), 4.67 (s, 1H), 2.37-2.46 (m, 4H), 1.54-1.61 (m, 6H) | rsc.org |

| ¹³C NMR | (3R,2R)-4a vs (3S,2R)-5a (diastereomers) | Significant Δδ at C₂ (3.394 ppm) and C₆ (3.334 ppm) of piperidine ring | nih.gov |

| HRMS (ESI) | 3-(Phenyl(piperidin-1-yl)methyl)-1H-indole | m/z calculated for C₂₀H₂₂N₂: 290.1783; found: 290.1791 | rsc.org |

| HPLC | Diastereomers (3R,2S)-2a and (3S,2S)-3a | Separated by semi-preparative HPLC for analytical purity | nih.gov |

Table 2: Representative Analytical Characterization Data for Related Indole Derivatives

Spectroscopic Methods for Structural Elucidation

The molecular architecture of 3-(Piperidin-4-yl)-1H-indole and its hydrochloride salt is definitively established using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which together provide a detailed blueprint of the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, specific proton signals corresponding to the indole and piperidine rings are observed. For instance, the protons on the indole ring typically appear in the aromatic region of the spectrum, while the piperidine protons are found in the aliphatic region. The coupling patterns and chemical shifts of these signals provide valuable information about the substitution pattern and conformation of the rings. Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom, further confirming the molecular structure.

Infrared (IR) Spectroscopy provides insights into the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. For example, a broad band in the region of 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. rsc.org Other significant peaks correspond to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the indole ring. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) of the free base typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition of the molecule. rsc.orgnih.gov

Table 1: Spectroscopic Data for the Structural Elucidation of 3-(Piperidin-4-yl)-1H-indole Derivatives

| Technique | Description | Observed Signals/Peaks | Reference |

|---|---|---|---|

| ¹H NMR | Provides information on the proton environment. | Signals corresponding to indole and piperidine protons are observed in their respective characteristic regions. | rsc.orgnih.gov |

| ¹³C NMR | Identifies the carbon skeleton of the molecule. | Resonances for all carbon atoms in the indole and piperidine rings are detected. | rsc.orgnih.gov |

| IR Spectroscopy | Reveals the presence of functional groups. | Characteristic N-H stretching (around 3417 cm⁻¹), C-H stretching, and C=C aromatic stretching bands are present. | rsc.org |

| Mass Spectrometry (ESI-MS) | Determines the molecular weight. | A prominent [M+H]⁺ peak is observed, confirming the molecular mass of the compound. | rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition. | Provides a highly accurate mass measurement consistent with the molecular formula. | rsc.orgnih.gov |

Chromatographic Purity Assessment

The purity of this compound is a critical parameter, and it is meticulously evaluated using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, offering high resolution and sensitivity for the detection of any impurities.

In a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase. nih.gov The purity is determined by analyzing the chromatogram for the presence of any extraneous peaks. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage. Purity levels of ≥98.0% are often reported for this compound. vwr.com

The selection of the mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is crucial for achieving optimal separation. nih.govptfarm.pl The pH of the aqueous component and the gradient of the organic solvent can be adjusted to fine-tune the separation of the target compound from any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the indole chromophore exhibits strong absorbance. ptfarm.plgoogle.com

In addition to HPLC, Thin-Layer Chromatography (TLC) can be used for rapid purity checks and to monitor the progress of synthesis. rsc.org While not as quantitative as HPLC, TLC provides a quick and valuable assessment of the number of components in a sample.

Table 2: Chromatographic Methods for Purity Assessment of this compound and Related Compounds

| Technique | Description | Typical Conditions | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique for separation and quantification of components in a mixture. | Column: C18 (octadecyl); Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV | nih.govptfarm.plunito.it |

| Thin-Layer Chromatography (TLC) | A qualitative method for rapid analysis of sample purity. | Stationary Phase: Silica gel plates; Visualization: UV light or iodine vapor. | rsc.org |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Indole (B1671886) Ring Substituents on Biological Activity

The indole nucleus, a key pharmacophore in numerous natural and synthetic bioactive molecules, offers multiple positions for substitution (R1-R7). Modifications at these sites can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

Halogenation of the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. The introduction of halogens like fluorine and bromine can enhance binding affinity, improve metabolic stability, and alter receptor selectivity.

Fluorine Substitution: The substitution of hydrogen with fluorine can significantly impact a molecule's physicochemical characteristics. Fluorine is highly electronegative and its introduction typically lowers the pKa of nearby functional groups, making basic groups less basic. In a series of 2-phenyl-3-piperidylindoles, blocking the 6-position of the indole ring with a fluorine atom was found to prevent metabolic oxidation. This modification led to the development of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a potent antagonist for the human 5-HT₂A receptor with an affinity of 0.06 nM and improved bioavailability in rats. The metabolic stability of piperidine-based inhibitors of 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) was also tremendously improved by fluorine substitution, increasing the mouse liver microsome half-life by up to five times. Similarly, the synthesis of 5-fluoro-3-(piperidin-3-yl)-1H-indole has been reported as part of efforts to develop new chiral serotonin (B10506) analogs.

Bromine Substitution: Bromination of the indole nucleus is also a key factor for biological activity. In studies of marine-derived indole alkaloids, bromine substitution at position 5 or 6 of the indole ring resulted in a considerable improvement in potency for kinase inhibition. Furthermore, bromination at the R₁ position was found to be important for the binding affinity and selective binding of aplysinopsin analogs to the 5-HT₂C receptor subtype over the 5-HT₂A subtype.

Table 1: Effects of Halogenation on the Indole Ring

| Substitution Position | Halogen | Observed Effect | Compound Example | Source |

|---|---|---|---|---|

| 6-position | Fluorine | Blocks metabolic oxidation, increases receptor affinity and bioavailability. | 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | |

| 5 or 6-position | Bromine | Considerably improves kinase inhibitory potency. | Bromo-substituted meridianins | |

| R₁ position (e.g., 6-position) | Bromine | Important for affinity and selectivity for 5-HT₂C receptors. | Brominated aplysinopsins | |

| 5-position | Fluorine | Used in the synthesis of chiral serotonin analogs. | 5-fluoro-3-(piperidin-3-yl)-1H-indole |

The introduction of alkyl or aryl groups on the indole ring can influence activity through steric and electronic effects. N-methylation of the indole nitrogen, for instance, has been shown to be important for both kinase inhibitory activity and in vitro antiproliferative activities in meridianin analogs. In the development of radioligands for mapping acetylcholinesterase (AChE), derivatives such as 3-[1-(benzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-ones were synthesized, highlighting the use of N-methylation on the indole core.

The electronic nature of substituents on the indole ring plays a critical role in modulating biological activity. Theoretical studies based on proton affinities and electron densities have clarified the impact of various substituents.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and amino (-NH₂) are electron-donating. The 5-methoxy-3-(piperidin-3-yl)-1H-indole is an example of a derivative synthesized for the development of chiral serotonin analogs, indicating the relevance of EDGs at this position. In some contexts, electron-releasing substituents like OCH₃ at position 6 of a benzotriazine ring (an indole isostere) were shown to enhance cytotoxicity.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and trifluoromethyl (-CF₃) are strong electron-withdrawing groups. Theoretical studies show that the deactivating effect of an -NO₂ group is most pronounced at the ortho and para positions of the indole ring. In certain series of N-(piperidin-4-yl)benzamide derivatives, electron-withdrawing groups on an associated phenylamino (B1219803) ring were found to be optimal for inhibitory activity. This suggests that tuning the electronic properties of the aromatic system with EWGs can be a fruitful strategy for enhancing potency.

Influence of Piperidine (B6355638) Moiety Modifications on Target Affinity and Selectivity

The piperidine ring serves as a versatile scaffold that can be modified at its nitrogen atom or on the ring itself. These changes can drastically affect the molecule's basicity, conformation, and interactions with target proteins.

Modification of the piperidine nitrogen is a primary strategy for optimizing ligand-receptor interactions. While some studies on antimalarial compounds suggest that the 3-piperidin-4-yl-1H-indole scaffold is intolerant to most N-piperidinyl modifications, numerous other reports demonstrate that N-substitution is key to achieving high affinity and selectivity for various targets.

N-Benzyl Substitution: Attaching a benzyl (B1604629) group to the piperidine nitrogen is a common modification. SAR studies on N-(piperidin-4-yl)benzamide derivatives revealed that substituting the benzyl group with halogens or a methyl group at the 3- or 4-position increased D₄.₂ receptor affinity. Conversely, in a different series, 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl ring were favorable for D₄.₂ affinity, while halogens reduced it. In another study, a 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards butyrylcholinesterase (BuChE) in its series.

Other N-Substitutions: Research on dopamine (B1211576) D3 receptor ligands has shown that N-substitution on a related piperazine (B1678402) ring can accommodate various substituted indole rings, often connected via an amide or methylene (B1212753) linker, to maintain high affinity and selectivity. This indicates that a wide variety of functional groups can be introduced at the piperidine nitrogen to tune the pharmacological profile. The synthesis of N-substituted piperidine analogs as anti-Alzheimer's agents has also been explored, with N-benzyl-piperidine derivatives showing promise.

Table 2: Effects of N-Substitution on the Piperidine Moiety

| N-Substituent Type | Specific Substituent | Observed Effect | Target/Activity | Source |

|---|---|---|---|---|

| N-Benzyl | 3- or 4-halogen/methyl on benzyl ring | Increased D₄.₂ affinity | Dopamine D₄.₂ Receptor | |

| N-Benzyl | 3-chloro on benzyl ring | Highest BuChE inhibition in its series | Butyrylcholinesterase (BuChE) | |

| N-Heterocyclic | Indole rings via amide/methylene linker | Maintains high affinity and selectivity for D3 receptor | Dopamine D3 Receptor | |

| N-Alkyl | Various | Generally not well-tolerated | Antimalarial (Plasmodium falciparum) |

The conformation and flexibility of the six-membered piperidine ring are critical for its ability to fit into a receptor's binding pocket. The saturated nature of the ring allows it to adopt various conformations, such as chair and boat forms, which can be influenced by substituents.

Impact of Ring Substitution on Physicochemical Properties: Adding a single fluorine atom to the piperidine ring can reduce the pKa of the basic nitrogen.

Positional Isomerism of Piperidine Attachment to Indole (e.g., 3- vs. 2-position)

The point of attachment of the piperidinyl group to the indole ring is a critical determinant of biological activity and receptor selectivity. Comparative studies between 2- and 3-substituted N-piperidinyl indoles have elucidated key differences in their pharmacological profiles, particularly concerning the nociceptin (B549756) opioid receptor (NOP) and the mu-opioid receptor (MOP).

Research has shown that 2-substituted N-piperidinyl indoles generally exhibit higher binding affinities for the NOP receptor compared to their 3-substituted counterparts. nih.gov Furthermore, substitution at the 2-position tends to confer full agonist activity at the NOP receptor, whereas 3-substitution often results in partial agonism. nih.gov

In terms of selectivity, the positional isomerism also plays a significant role. Many 2-substituted analogs demonstrate higher binding affinity for the MOP receptor than the 3-substituted analogs. nih.gov For instance, 2-hydroxymethylindole shows a markedly higher affinity for MOP compared to 3-hydroxymethylindole. nih.gov This difference in MOP affinity directly impacts the selectivity of the ligands for NOP over MOP. While some 3-substituted N-piperidinyl indoles achieve high selectivity for NOP (20 to 200-fold), this is often because of their lower affinity for MOP. nih.gov

Interestingly, molecular docking studies suggest that despite the different attachment points, the lipophilic portion of the piperidine or its substituents in both 2- and 3-substituted analogs can occupy a similar hydrophobic pocket within the receptor binding site. nih.gov

Table 1: Comparison of NOP and MOP Receptor Affinity and Efficacy for 2- and 3-Substituted Indoles This table is based on data presented in studies comparing positional isomers of N-piperidinyl indoles.

Compound Type General NOP Binding Affinity General MOP Binding Affinity Typical NOP Efficacy Reference 2-Substituted N-Piperidinyl Indoles Higher Higher Full Agonists mdpi.com 3-Substituted N-Piperidinyl Indoles Lower Lower Partial Agonists mdpi.com

Stereochemical Aspects of Activity: Enantiomeric and Diastereomeric Influence

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, and derivatives of 3-(piperidin-4-yl)-1H-indole are no exception. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target. mdpi.com

The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been accomplished to investigate the influence of chirality. nih.govnih.gov This is typically achieved by separating diastereomers that are formed by reacting the racemic piperidinyl indole with a chiral auxiliary. nih.govnih.gov Subsequent removal of the chiral auxiliary yields the pure enantiomers. nih.gov

Studies on related chiral compounds have demonstrated that stereochemistry can lead to substantial differences in biological activity. For example, in a series of antimalarial agents, only isomers with a specific stereoconfiguration—(5S, αS)—showed significant potency, suggesting that cellular uptake might be mediated by a stereoselective transport system. mdpi.com For other derivatives, one enantiomer can be significantly more potent than its mirror image. mdpi.com For instance, in one case, the (5R, αR) enantiomer of a methyl ester derivative was found to be approximately 10-fold less potent than the (S,S) isomer against Plasmodium falciparum, while the other diastereoisomers were inactive. mdpi.com These findings underscore the critical importance of controlling and defining the stereochemistry during drug design and development.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent patent limitations while retaining biological activity. nih.govresearchgate.netscite.ai Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. nih.govresearchgate.net Scaffold hopping is a more drastic change, replacing the core structure (scaffold) of a molecule with a different one that maintains a similar 3D arrangement of key functional groups. nih.govresearchgate.net

In the context of the 3-(piperidin-4-yl)-1H-indole framework, these strategies have been applied to optimize compounds for various targets. For example, in the development of antimalarial agents based on this scaffold, a study found that the core structure was largely intolerant to most modifications on the piperidine nitrogen. nih.gov However, strategic replacements can lead to improved compounds. For example, a study on NLRP3 inflammasome inhibitors used a pharmacophore-hybridization strategy, combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with moieties from other known inhibitors. researchgate.net This represents a form of scaffold manipulation to generate new active compounds.

Another example can be seen in the optimization of kinase inhibitors, where replacing a central ring system or its substituents with bioisosteric alternatives is a common approach to enhance potency and selectivity. dndi.org The indole ring, for instance, could be replaced by bioisosteres like azaindole or benzimidazole (B57391) to modulate properties such as metabolism and target affinity. dndi.orgacs.org

Development of Fluorescent Ligands for Receptor Probing

Fluorescent ligands are powerful tools for studying receptor pharmacology, allowing for the visualization of receptor localization, trafficking, and binding through fluorescence-based techniques. nih.govnih.gov Derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold have been successfully functionalized with fluorophores to create high-affinity probes for various receptors, particularly sigma (σ) receptors. nih.govacs.orgunito.it

The design of these probes involves attaching a fluorescent tag to the core molecule without significantly compromising its binding affinity or selectivity for the target receptor. Researchers have developed novel fluorescent ligands by functionalizing indole derivatives bearing an N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] moiety with various fluorescent dyes. nih.govunito.it This has resulted in a range of probes with emissions from green to near-infrared. nih.gov

For example, specific compounds have been developed that act as σ₂ selective or pan-σ affinity probes. nih.govacs.orgunito.it The choice and attachment point of the fluorescent dye are critical. Attaching cyanine-based fluorophores (like Cy-5) to the indole nitrogen (N-1) or the C-6 position has yielded ligands with high affinity for σ₂ receptors. unito.it These fluorescent probes have been validated in techniques such as flow cytometry and confocal microscopy, demonstrating their utility in studying receptor biology in cell lines. nih.govacs.org

Table 2: Properties of Selected Fluorescent Probes Based on Indole Derivatives This table summarizes data for fluorescent ligands developed for sigma receptor studies.

Compound Target Receptor(s) Affinity (Ki, nM) Fluorescent Tag Key Characteristic Reference Compound 19 σ₁/σ₂ (pan) σ₁: 51.3, σ₂: 30.2 Cy-5 Pan-affinity probe with good photophysical properties. [1, 5] Compound 29 σ₂ selective σ₁: 488, σ₂: 51.1 Cy-5 ~10-fold selectivity for σ₂ receptor. [1, 5] Compound 23 σ₂ selective σ₁: 296, σ₂: 5.07 4-DMAP analogue High affinity and selectivity for σ₂ receptor. nih.gov

Compound List

Preclinical Biological Investigations and Mechanistic Insights Excluding Human Clinical Data

In Vitro Cellular and Biochemical Studies

In vitro research provides a foundational understanding of a compound's biological effects at the cellular and molecular level. Studies on 3-(Piperidin-4-yl)-1H-indole and related structures have unveiled activities across various cellular models.

Derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold have been shown to modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases. Indole (B1671886) compounds, as a class, are recognized for their pleiotropic behavior, capable of influencing multiple signaling cascades simultaneously. nih.gov

A notable example is the investigation of indole derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.gov A novel indole derivative, LKD1214, was found to suppress Hh pathway activation by preventing the ciliary translocation of the key signal transducer, Smoothened (SMO). nih.govresearchgate.net This action effectively represses SMO activity and downstream signaling. nih.gov This compound was also noted to have a distinct binding interface with SMO compared to other known inhibitors. nih.govresearchgate.net

In the context of cancer cell progression, other indole analogues have been developed as inhibitors of CDC42, a protein involved in cell migration, angiogenesis, and proliferation. nih.gov By blocking the interaction between CDC42 and its downstream effectors, these compounds interfere with crucial tumor progression pathways. nih.gov

Furthermore, research into inflammatory pathways has explored derivatives of the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as inhibitors of the NLRP3 inflammasome. mdpi.comresearchgate.net The NLRP3 inflammasome is a protein complex that triggers inflammatory responses, and its inhibition can prevent pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1β. mdpi.com

In metabolic regulation, certain indole derivatives have been identified as agonists for the farnesoid X receptor (FXR), a key regulator of multiple metabolic processes, including lipid metabolism. researchgate.net

The antiproliferative activity of 3-(Piperidin-4-yl)-1H-indole analogues has been demonstrated across various cancer cell lines. Indole derivatives designed as CDC42 inhibitors effectively inhibited the cell viability of multiple cancer cell lines. nih.gov

In a study focusing on colon cancer, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were tested against a panel of human tumor cell lines, including colon (HCT-116), lung, breast, and skin cancer cells. nih.gov These compounds exhibited selective and potent cytotoxicity against the HCT-116 colon cancer cell line, with some derivatives showing significant inhibitory concentrations (IC50). nih.gov The mechanism of this antiproliferative effect was linked to the induction of cell cycle arrest at the S and G2/M phases, which halts cell division. nih.gov Similarly, Palmitoyl piperidinopiperidine, another compound containing a piperidine (B6355638) moiety, markedly inhibited the growth of several human colon cancer cell lines, including HT29, SW480, and HCT116. researchgate.net

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound Class | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| CDC42 Inhibitors (Indole Analogues) | Various cancer cell lines | Inhibition of cell viability | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Potent and selective cytotoxicity, cell cycle arrest at S and G2/M phases | nih.gov |

| Palmitoyl piperidinopiperidine | HT29, SW480, HCT116 (Colon) | Marked inhibition of cell growth | researchgate.net |

Indole compounds are well-documented as potent inducers of apoptosis, or programmed cell death, a desirable characteristic for anti-cancer agents. nih.gov The mechanisms often involve the modulation of key proteins that control the apoptotic cascade. nih.gov Research has shown that indole derivatives can trigger apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and survivin, while simultaneously up-regulating pro-apoptotic factors like Bax. nih.govnih.gov This shift in balance leads to the release of cytochrome C from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.gov

For instance, the heterocyclic amine Trp-P-1 was found to induce apoptosis by primarily activating caspase-8, which then triggers a cascade involving downstream caspases. researchgate.net Similarly, evodiamine, another natural compound, promotes apoptosis in gastric cancer cells by activating both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7). nih.gov This indicates that apoptosis is induced through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.gov Studies on piperine, which contains a piperidine ring, also confirmed its ability to induce apoptosis in human oral cancer cells by regulating the expression of apoptosis-related proteins. mdpi.com

The 3-(Piperidin-4-yl)-1H-indole scaffold has been identified as a promising chemotype for targeting parasitic diseases like Chagas disease, caused by the protozoan Trypanosoma cruzi. researchgate.net The amastigote form of the parasite, which replicates inside host cells, is a key target for therapeutic intervention. nih.govrsdjournal.org

In a high-content imaging assay, a derivative of 3-(piperidin-4-yl)-1H-indole demonstrated potent activity against intracellular T. cruzi amastigotes. researchgate.net The compound was identified as a selective inhibitor of the parasite's M17 leucyl-aminopeptidase (LAPTc), an enzyme believed to be crucial for the parasite's survival. researchgate.net Other studies have also explored compounds with piperidine linkers for their activity against T. cruzi, highlighting the potential of this chemical moiety in the design of novel anti-Chagasic drugs. nih.govoatext.com

Table 2: Anti-Trypanosomal Activity of Piperidine-Containing Compounds

| Compound Class | Parasite | Target Stage | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(Piperidin-4-yl)-1H-indole derivative | Trypanosoma cruzi | Intracellular amastigotes | Potent inhibitory activity | researchgate.net |

| Phenyldihydropyrazolones with piperidine linker | Trypanosoma cruzi | Amastigotes | Inhibitory activity | nih.gov |

| 4-thiazolidinone derivatives | Trypanosoma cruzi | Amastigotes | Potent inhibitory activity, more so than the reference drug benznidazole | oatext.com |

Heterocycles incorporating the piperidine ring, such as piperidin-4-ones, have been investigated for their antimicrobial properties, showing both bactericidal and fungicidal activities. biomedpharmajournal.org The indole nucleus itself is a common feature in compounds with antimicrobial effects. nih.gov

Studies on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties revealed a broad spectrum of activity against various bacteria and fungi, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be significant. nih.govresearchgate.net

The proposed mechanism of action for some indole derivatives against S. aureus involves the inhibition of the NorA efflux pump, a protein that confers antibiotic resistance by expelling drugs from the bacterial cell. nih.gov For antifungal activity, particularly against Candida species, it is suggested that indole-triazole derivatives may share a mechanism with established azole antifungal agents, which inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

In Vivo Animal Model Studies for Exploring Biological Activities (Excluding Efficacy/Safety for Human Therapeutic Use)

In vivo studies using animal models are crucial for evaluating the biological activity of a compound in a whole-organism context, providing insights that cannot be obtained from cell cultures alone. walshmedicalmedia.com Derivatives of 3-(piperidin-4-yl)-1H-indole have been assessed in various animal models to explore their potential therapeutic applications, excluding human efficacy and safety trials.

In oncology research, a novel indole derivative, LKD1214, which targets the Hedgehog signaling pathway, was shown to inhibit tumor growth in a mouse model of medulloblastoma. nih.gov Another study utilized a xenograft model, where human lung cancer cells (A549-Luc) were implanted into nude mice, to evaluate the anticancer potential of N-benzylisoindole-1,3-dione derivatives. aksaray.edu.tr

In the field of metabolic diseases, an indole-containing compound developed as a farnesoid X receptor (FXR) agonist demonstrated robust lipid-modulating properties in preclinical animal species, effectively lowering LDL and triglycerides while raising HDL. researchgate.net

For parasitic diseases, an in vivo mouse model was employed to assess the anti-Chagasic activity of 3-nitro-1H-1,2,4-triazole-based compounds, which were selected based on their high in vitro potency against T. cruzi. nih.gov These studies are fundamental in the drug discovery process to identify candidates with promising biological activity in a living system. walshmedicalmedia.com

Exploration of Central Nervous System Effects (e.g., Pro-cognitive, Antidepressant-like Activities)

The indole and piperidine moieties are common features in many neuroactive compounds. Derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold have been investigated for their potential to modulate central nervous system (CNS) activity. For instance, a series of indolylpropyl-piperazine derivatives demonstrated a high affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) D2 receptor, which are key targets in the management of major depressive disorder. nih.gov Docking studies of these compounds suggested that the indole moiety settles into a deep hydrophobic pocket of the D2 receptor. nih.gov

Furthermore, research into other complex indole derivatives has shown CNS depressant effects in animal models. scispace.com A study involving new 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one methylene-2-yl) indolin-2-ones revealed that most of these compounds caused a decrease in locomotor activity in mice, indicating a CNS depressant action. scispace.com Separately, novel series of 3-(4-piperidinyl)indoles have been synthesized and identified as high-affinity ligands for the ORL-1 (Opioid-Like Receptor-1), which is involved in various neurological processes. nih.gov While these findings point to the potential of the broader indole-piperidine chemical class to influence the CNS, specific pro-cognitive or antidepressant activity for the parent compound, 3-(Piperidin-4-yl)-1H-indole hydrochloride, is not extensively detailed in the available preclinical literature.

Antimalarial Activity in Rodent Models

The 3-(piperidin-4-yl)-1H-indole scaffold has emerged as a promising new chemotype in the search for novel antimalarial agents. nih.gov This interest was sparked by a hit from a high-throughput whole-cell screen against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Based on this initial finding, a series of 38 derivatives of 3-piperidin-4-yl-1H-indole were synthesized and evaluated for their anti-parasitic activity. nih.gov

The structure-activity relationship (SAR) studies indicated that the core 3-piperidin-4-yl-1H-indole structure is sensitive to modifications, particularly at the N-piperidinyl position. nih.gov Despite this, researchers successfully identified a lead compound, designated as 10d , which exhibited significant antimalarial properties. nih.gov This compound displayed activity against both drug-sensitive and drug-resistant strains of the malaria parasite, with EC50 values around 3 μM. nih.gov Crucially, compound 10d showed selectivity for the malaria parasite and did not exhibit cross-resistance with chloroquine, a common antimalarial drug to which resistance is widespread. nih.govmdpi.com While these in vitro results are promising, detailed efficacy studies in rodent models of malaria for this specific series have not been extensively published. However, standard rodent models, such as those using P. berghei, P. chabaudi, and P. yoelii, are commonly employed to evaluate the in vivo oral efficacy of new antimalarial candidates. mdpi.com

| Compound | Activity Metric (EC50) | Key Findings | Citation |

|---|---|---|---|

| Lead Compound (10d) | ~ 3 μM | Active against drug-resistant and sensitive P. falciparum strains; No cross-resistance with chloroquine. | nih.gov |

Anti-inflammatory Response in Animal Models

The indole nucleus is a component of many compounds with recognized anti-inflammatory properties. Preclinical studies on various indole derivatives have explored this potential using established animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced vascular permeability. nih.govijpras.comasianjpr.com For example, hybrid molecules containing both indole and imidazole (B134444) nuclei, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models. nih.gov

Similarly, a series of designed 4-indole-2-arylaminopyrimidine derivatives showed anti-inflammatory activity by inhibiting the production of IL-6 and IL-8 in cell-based assays. nih.gov More complex structures, like indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, have also been shown to be potent inhibitors of pro-inflammatory cytokine release. rsc.org While these studies underscore the potential of the indole scaffold as a source of anti-inflammatory agents, researchgate.net direct preclinical evidence evaluating the specific anti-inflammatory response of this compound in animal models is not prominently featured in the reviewed literature.

Pharmacokinetic and Pharmacodynamic Considerations in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for evaluating a compound's potential as a drug candidate. These studies describe the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effects on the body over time. nih.gov For the 3-(piperidin-4-yl)-1H-indole scaffold, detailed in vivo PK/PD data is limited.

In the context of its antimalarial activity, a lead derivative from the 3-piperidin-4-yl-1H-indole series was noted to possess "lead-like properties," with a molecular weight (MW) of 305 and a calculated LogP (cLogP) of 2.42. nih.gov These physicochemical properties are important considerations in early drug discovery, as they can influence a compound's oral bioavailability and cell membrane permeability. However, comprehensive studies detailing its bioavailability, metabolic profile, and dose-response relationships in animal models have not been extensively reported.

| Compound | Property | Value | Implication | Citation |

|---|---|---|---|---|

| Lead Compound (10d) | Molecular Weight (MW) | 305 | Considered "lead-like," suggesting potential for favorable pharmacokinetic properties. | nih.gov |

| cLogP | 2.42 |

Theoretical and Computational Modeling of Molecular Interactions

Computational methods, including molecular docking and molecular dynamics, are powerful tools used to predict and analyze how a compound interacts with its biological target at a molecular level. These in silico approaches provide insights that can guide the design and optimization of new drug candidates.

Molecular Docking Studies and Binding Pose Analysis

Molecular docking simulations have been employed to investigate the binding modes of various compounds containing the indole and piperidine/piperazine (B1678402) scaffolds. For example, docking studies of indole derivatives targeting the serotonin transporter (SERT) and dopamine D2 receptor revealed that the indole moiety can fit into hydrophobic pockets of these receptors, while a protonated nitrogen atom on the piperazine ring can form key electrostatic interactions. nih.gov In other studies, piperidine-based compounds have been docked into the active sites of targets like the sigma-1 receptor and acetyl-CoA carboxylase, identifying crucial salt bridge and hydrogen bond interactions that anchor the ligands. nih.govresearchgate.net

While these studies demonstrate the utility of docking for understanding ligand-receptor interactions for related scaffolds, thesciencein.orgresearchgate.netnih.gov specific molecular docking analyses of this compound with its potential targets, such as those in the Plasmodium parasite, are not widely available in the literature. Such studies would be valuable to elucidate its precise mechanism of action and to guide the rational design of more potent analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of a ligand-protein complex over time. frontiersin.org This computational technique has been applied to various indole and piperidine-containing compounds to validate docking poses and analyze the stability of interactions. For instance, MD simulations of a 3-hydroxypyridine-4-one derivative bound to acetylcholinesterase revealed that the piperidine ring forms stable hydrophobic interactions within the active site. nih.gov Similarly, simulations of piperidine/piperazine-based ligands with the sigma-1 receptor helped to identify the most crucial amino acid residues for stable binding. nih.gov

These examples highlight the power of MD simulations to refine the understanding of molecular interactions. mdpi.comresearchgate.net However, specific molecular dynamics simulation studies for this compound have not been identified in the surveyed research, representing an area for future investigation to complement docking studies and experimental findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For indole derivatives, including structures similar to 3-(Piperidin-4-yl)-1H-indole, QSAR studies have been instrumental in understanding the structural requirements for their biological effects.

Research on related N-piperidinyl indoles has provided insights into their structure-activity relationships (SAR). For instance, studies on N-piperidinyl indoles targeting the Nociceptin (B549756) Opioid Peptide (NOP) receptor have shown that substitutions at the 3-position of the indole ring with basic functional groups, such as an amine, can modestly improve binding affinity and potency. nih.gov These 3-substituted N-piperidinyl indoles typically act as partial agonists at the NOP receptor with significant selectivity over the mu-opioid receptor (MOP). nih.gov In contrast, substitutions at the 2-position of the indole ring generally result in higher binding affinity at the MOP receptor. nih.gov

3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various indole derivatives to elucidate the structural features essential for their activity as, for example, phosphodiesterase IV inhibitors. nih.gov These models generate 3D contour maps that visualize the impact of steric, electrostatic, and hydrophobic fields on biological activity, thereby guiding the design of new, more potent analogues. nih.gov For instance, a CoMSIA model for indole-based phosphodiesterase IV inhibitors identified that a combination of steric, electrostatic, and hydrophobic fields yielded a statistically significant model with good predictive power. nih.gov

Furthermore, QSAR models have been developed for other related heterocyclic systems like pyrido[3,4-b]indoles, which are structurally analogous to the core of 3-(Piperidin-4-yl)-1H-indole. These studies have used techniques such as kernel-based partial least squares (KPLS) regression with 2D fingerprint descriptors and 3D-QSAR based on pharmacophore alignment to create predictive models for antiproliferative activity against cancer cell lines. nih.govresearchgate.net Such models help in identifying key molecular fragments and physicochemical properties that contribute positively or negatively to the desired biological activity. nih.govresearchgate.net

| QSAR/SAR Study on Indole-like Scaffolds | Key Findings | Reference |

| N-piperidinyl indoles (NOP Receptor) | 3-substituted basic groups improve NOP binding affinity; 2-substituted indoles show higher MOP affinity. | nih.gov |

| Indole Derivatives (PDE IV Inhibitors) | 3D-QSAR (CoMFA/CoMSIA) models identified key steric, electrostatic, and hydrophobic features for activity. | nih.gov |

| Pyrido[3,4-b]indole Derivatives (Anticancer) | KPLS and 3D-QSAR models identified pharmacophoric features and atomic contributions to antiproliferative activity. | nih.govresearchgate.net |

| Indole/Isatin Derivatives (Antiamyloidogenic) | A 3D-QSAR model identified physicochemical features correlated with Aβ anti-aggregating potency. | mdpi.com |

Prediction of Blood-Brain Barrier Penetration based on Structural Features

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. nih.gov For this compound, predicting its BBB penetration relies on in silico models that analyze its specific structural and physicochemical properties. Only an estimated 2% of small molecules are capable of crossing the BBB, making early-stage prediction crucial in drug development. nih.gov

The prediction of BBB permeability is largely based on several key structural features:

Lipophilicity: High lipophilicity generally promotes BBB penetration, as the compound can more easily partition into the lipid membranes of the endothelial cells. mdpi.com

Molecular Size: Smaller molecules (typically with a molecular weight ≤ 480 g/mol ) tend to cross the BBB more readily. mdpi.com

Hydrogen Bonding Potential: A low number of hydrogen bond donors (HBD) and acceptors (HBA) is favorable for BBB penetration. A high hydrogen bonding capacity increases a molecule's affinity for water, hindering its passage into the lipophilic environment of the BBB. mdpi.commdpi.com

Polar Surface Area (PSA): The topological polar surface area (TPSA), which is a measure of a molecule's hydrogen-bonding area, is a strong predictor of BBB transport. A TPSA below 90 Ų is often considered favorable for CNS penetration. mdpi.com

Computational tools and webservers, such as SwissADME, are frequently used to predict these properties and estimate BBB permeability. mdpi.com Studies on structurally related indole-based hybrids have used these tools to confirm that the designed compounds are likely to penetrate the BBB, facilitating their action within the CNS. mdpi.com

The structure of 3-(Piperidin-4-yl)-1H-indole combines a moderately lipophilic indole ring with a basic piperidine moiety. Its hydrochloride salt form increases water solubility, but in vivo, it exists in equilibrium with its free base form, which is more likely to cross the BBB. In silico predictions for similar 1-piperazine indole hybrids have been used to evaluate their pharmacokinetic properties, including BBB penetration, at the initial stages of drug discovery. nih.gov By analyzing descriptors derived from the molecular structure, various computational models, including machine learning algorithms and quantitative structure-property relationship (QSPR) equations, can provide a reliable prediction of a compound's logBB value (the logarithm of the brain-to-blood concentration ratio). nih.govmdpi.com

| Physicochemical Property | Influence on BBB Penetration | Favorable Range (General Guideline) | Reference |

| Lipophilicity (logP) | Positive correlation | Varies, but higher is generally better | mdpi.com |

| Molecular Weight (MW) | Negative correlation | ≤ 480 g/mol | mdpi.com |

| Topological Polar Surface Area (TPSA) | Negative correlation | < 90 Ų | mdpi.com |

| Hydrogen Bond Donors (HBD) | Negative correlation | < 5 | mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Negative correlation | < 10 | mdpi.com |

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for Indole-Piperidine Scaffolds

The indole-piperidine framework is a versatile scaffold recognized for its interaction with a wide spectrum of biological targets. nih.govmdpi.com Research has demonstrated the efficacy of derivatives in areas as diverse as cancer, infectious diseases, inflammation, and neurological disorders. nih.govencyclopedia.pub Future research is poised to uncover new therapeutic applications by screening these compounds against novel and challenging biological targets.

A significant area of exploration is in the treatment of infectious diseases beyond currently known activities. For instance, the 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel antimalarial chemotype, showing activity against both drug-sensitive and resistant strains of Plasmodium falciparum. nih.gov Further studies could investigate the scaffold's potential against other parasites or explore its mechanism, which could reveal new targets in parasite biology. Similarly, the known anti-tubercular potential of other indole (B1671886) derivatives suggests that the indole-piperidine class could be effective against Mycobacterium tuberculosis, potentially by targeting crucial pathways like cell wall synthesis or mycobacterial membrane function. nih.gov

In oncology, indole derivatives have been investigated as inhibitors of various kinases and cellular pathways. nih.gov For example, certain indole compounds have shown inhibitory activity against receptor tyrosine kinase (c-MET) and glycogen (B147801) synthase kinase (GSK)3α/β, which are implicated in lung cancer. nih.gov The 3-(piperidin-4-yl)-1H-indole scaffold could be systematically evaluated against a panel of cancer-related kinases and proteins. Targets such as the anti-apoptotic protein MDM2 and tyrosinase are other promising avenues for exploration with this class of compounds. mdpi.comnih.gov

Furthermore, the piperidine (B6355638) moiety is a key component in many central nervous system (CNS) modulators. arizona.edu This opens up research into neurological and neurodegenerative diseases. Investigating the interaction of 3-(piperidin-4-yl)-1H-indole derivatives with targets like GABA-A receptors, adenosine (B11128) receptors, and the translocator protein (TSPO) could lead to new treatments for anxiety, epilepsy, or neuroinflammation. nih.govmdpi.com

Advanced Synthetic Methodologies for Complex Derivatives

The continued exploration of the indole-piperidine scaffold necessitates the development of advanced and efficient synthetic methods to generate diverse and complex derivatives for structure-activity relationship (SAR) studies. Traditional synthetic routes are often multi-step and may lack the efficiency or stereocontrol required for modern drug discovery campaigns.

Future synthetic efforts will likely focus on several key areas:

Stereoselective Synthesis : Creating specific stereoisomers is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of a molecule. Advanced methods for the stereocontrolled synthesis of highly substituted piperidines, such as asymmetric hydrogenation, metal-catalyzed cyclizations, and organocatalytic approaches, will be essential. nih.govmdma.ch For example, the development of a diastereoselective synthesis for spiro[indole-3,4'-piperidine] (B97032) scaffolds using a Ag(I)/PPh3 catalyst highlights a sophisticated approach to creating complex, three-dimensional structures. researchgate.net

One-Pot and Tandem Reactions : To improve efficiency and reduce waste, methodologies that combine multiple synthetic steps into a single operation are highly desirable. One-pot syntheses of multisubstituted indoles or piperidines can accelerate the creation of compound libraries. mdpi.com Cascade reactions, such as the intramolecular hydroamination/cyclization of alkynes to form the piperidine ring, offer elegant pathways to complex cores. nih.gov

Novel Bond-Forming Strategies : Exploring new ways to construct the core rings or append substituents can unlock novel chemical space. Metal-free synthesis, such as the nih.govnih.gov-sigmatropic rearrangement to form azaindoles, provides an alternative to traditional transition-metal-catalyzed reactions. acs.org Additionally, the use of enabling technologies like ultrasound promotion for reactions such as the N-aminomethylation of indoles can lead to higher yields and milder reaction conditions. researchgate.net

Diversity-Oriented Synthesis (DOS) : This strategy aims to create structurally diverse and complex molecules from a common starting material. Applying DOS principles to the 3-(piperidin-4-yl)-1H-indole scaffold would allow for the rapid generation of a wide range of analogues with varied substituents and stereochemistry, which is ideal for screening against new biological targets.

Development of 3-(Piperidin-4-yl)-1H-Indole Hydrochloride as a Probe in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Small molecules can serve as powerful tools, or "chemical probes," to perturb these systems and observe the downstream effects, thereby elucidating gene function and pathway connections. broadinstitute.org Developing this compound into a chemical probe represents a significant research opportunity.

A chemical probe must have well-defined properties, including high potency and selectivity for its intended target. The journey from a bioactive compound to a chemical probe involves several steps:

Target Identification and Validation : The precise molecular target(s) of this compound must be unambiguously identified. Biophysical methods such as saturation transfer difference NMR, surface plasmon resonance (SPR), or X-ray crystallography are crucial for confirming direct binding to a target protein. youtube.com

Derivative Design : To be used as a probe, the parent compound often needs to be modified. This might involve incorporating a "handle" for attachment to an affinity matrix (e.g., a biotin (B1667282) tag) for use in pull-down experiments to identify binding partners. Alternatively, a fluorescent tag could be added for use in cellular imaging studies. These modifications must be designed carefully to avoid disrupting the compound's binding to its target.

Application in "Chemical Genetics" : Once validated, the probe can be used in a manner analogous to genetic knockout or knockdown experiments. broadinstitute.org By introducing the probe to cells or organisms, researchers can inhibit or activate a specific protein at a specific time, allowing for the study of dynamic cellular processes. nih.govnih.gov This approach offers advantages over genetic methods, such as temporal control and the ability to fine-tune activity by varying the probe's concentration. nih.gov

Given its known antimalarial activity, a derivative of 3-(piperidin-4-yl)-1H-indole could be developed as a probe to study the lifecycle of Plasmodium falciparum, potentially uncovering new vulnerabilities or resistance mechanisms. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Compound Design and Activity Prediction

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. nih.govfrontiersin.org These computational tools can be powerfully applied to the 3-(piperidin-4-yl)-1H-indole scaffold to guide the synthesis of more potent and selective analogues.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models use machine learning algorithms to correlate molecular descriptors (e.g., electronic properties, size, shape) with biological activity. nih.gov For indole derivatives, AI-driven models have been used to predict anticancer activity with high accuracy. nih.gov Such models can be built for the 3-(piperidin-4-yl)-1H-indole series to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

De Novo Design : Generative AI models can design entirely new molecules optimized for a specific biological target. By learning from existing indole-piperidine structures and their activities, these models can propose novel derivatives with enhanced properties. nih.gov

Reaction Prediction and Synthesis Planning : AI can predict the outcomes of chemical reactions, helping chemists devise the most efficient synthetic routes. francis-press.comfrancis-press.com This can be particularly useful for planning the synthesis of complex, multi-substituted derivatives of the core scaffold.

Virtual Screening and Molecular Docking : Computational docking can predict how a molecule binds to the active site of a target protein. This can be used to screen large virtual libraries of indole-piperidine derivatives to identify potential hits for a new target or to refine the binding mode of existing leads. nih.gov

By combining cheminformatics-guided library design with high-throughput screening, researchers can more effectively explore the chemical space around the 3-(piperidin-4-yl)-1H-indole scaffold, leading to the faster discovery of new drug candidates. mdpi.com

Q & A

Q. Basic

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., acetylcholinesterase for neurodegenerative applications).

- Receptor binding studies : Radioligand displacement assays (e.g., serotonin receptors) with scintillation counting.

- Cell viability assays : MTT or resazurin-based tests for anticancer activity .

How can researchers resolve contradictory bioactivity data for 3-(Piperidin-4-yl)-1H-indole derivatives across studies?

Q. Advanced

- Meta-analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. enzymatic) or compound purity.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at indole C5) to isolate contributing factors.

- Orthogonal validation : Confirm activity using disparate methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

What analytical techniques are essential for characterizing this compound?

Q. Basic

- HPLC : Purity assessment (>95%) with C18 columns and UV detection (λ = 254 nm).

- NMR : Structural confirmation (e.g., indole H1 proton at δ 7.2–7.5 ppm, piperidine CH2 at δ 2.5–3.0 ppm).

- Mass spectrometry : ESI-MS for molecular ion ([M+H]+) verification .

How can trace impurities in this compound be detected and quantified?

Q. Advanced

- UPLC-MS/MS : Detect impurities at <0.1% levels using high-resolution tandem mass spectrometry.

- Ion chromatography : Quantify residual counterions (e.g., chloride) per ICH Q3D guidelines.

- Forced degradation studies : Expose to heat/light/humidity and profile degradation products .

What protocols are recommended for assessing the stability of this compound under different storage conditions?

Q. Basic

- Accelerated stability testing : Store at 40°C/75% RH for 6 months, sampling monthly for HPLC purity and XRD crystallinity checks.

- Solution stability : Monitor pH and degradation in buffers (pH 1–9) via UV-Vis spectroscopy .

How can degradation pathways of this compound be elucidated?

Q. Advanced

- LC-HRMS : Identify degradation products (e.g., oxidative deamination or piperidine ring opening).

- Computational modeling : Predict degradation intermediates using software like ACD/Labs.

- Isotope labeling : Track specific bond cleavage (e.g., 13C-labeled piperidine) via MS .

How do structural analogs of this compound differ in bioactivity?

Q. Basic

- Indole vs. indazole cores : Indazole derivatives show higher metabolic stability due to reduced CYP450 oxidation.

- Piperidine substitution : N-methylation decreases blood-brain barrier permeability, while fluorination enhances receptor affinity. Validate via molecular docking (AutoDock Vina) and in vitro assays .